3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile, also known as DM-1, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of cancer treatment. This compound belongs to the class of piperidine-based drugs and has shown promising results in pre-clinical studies as a potent anti-cancer agent.
Mécanisme D'action
3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile binds to the beta-tubulin subunit of microtubules, which are essential components of the cytoskeleton that play a crucial role in cell division. By binding to beta-tubulin, 3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile disrupts the normal function of microtubules, leading to the inhibition of cell division and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile has been shown to have a number of biochemical and physiological effects on cancer cells. It induces cell cycle arrest at the G2/M phase, disrupts microtubule dynamics, and inhibits the formation of new microtubules. It also activates the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the activation of caspases.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile has several advantages for use in lab experiments. It has a high potency against cancer cells, which makes it useful for studying the mechanisms of cell death and the effects of microtubule disruption. It is also relatively easy to synthesize and has good stability in vitro.
One limitation of 3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in animal models. It also has poor solubility in water, which can limit its bioavailability in vivo.
Orientations Futures
There are several potential future directions for research on 3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile. One area of interest is the development of new formulations or delivery systems that can improve its solubility and bioavailability in vivo. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile, which could help to personalize treatment strategies for patients. Finally, there is interest in studying the potential of 3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile in combination with other anti-cancer agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity.
Méthodes De Synthèse
The synthesis of 3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile involves a multi-step process that starts with the reaction of 2-methylimidazole with acetic anhydride to form 2-(2-methylimidazol-1-yl)acetic acid. This acid is then coupled with 3,3-dimethylpiperidine-2,6-dione to form the intermediate product, which is subsequently reacted with cyanogen bromide to yield 3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile.
Applications De Recherche Scientifique
3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile has been extensively studied for its potential applications in cancer treatment. It belongs to the class of tubulin-binding agents, which are known to inhibit cell division and induce apoptosis in cancer cells. 3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile has shown potent anti-tumor activity in pre-clinical studies, especially against breast and lung cancer cell lines.
Propriétés
IUPAC Name |
3,3-dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-11-16-6-8-17(11)10-13(19)18-7-4-5-14(2,3)12(18)9-15/h6,8,12H,4-5,7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIVRGAZRSZAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)N2CCCC(C2C#N)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.